4-Acetyloxy-2,2-dimethylbutanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Acetyloxy-2,2-dimethylbutanoic acid can be achieved through various synthetic routes. One common method involves the esterification of 2,2-dimethylbutanoic acid with acetic anhydride under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Acetyloxy-2,2-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing agents such as potassium permanganate or chromium trioxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Acetyloxy-2,2-dimethylbutanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Acetyloxy-2,2-dimethylbutanoic acid involves its hydrolysis to form 2,2-dimethylbutanoic acid and acetic acid . This hydrolysis reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds . The molecular targets and pathways involved in this process include the active sites of esterases, where the ester bond is cleaved .
Comparison with Similar Compounds
4-Acetyloxy-2,2-dimethylbutanoic acid can be compared with other similar compounds, such as:
2,2-Dimethylbutanoic acid: This compound lacks the ester group and is less reactive in esterification and hydrolysis reactions.
4-Acetoxy-2,2-dimethylbutanoate: This compound is used as a carbohydrate protecting group and has similar reactivity in esterification reactions.
The uniqueness of this compound lies in its specific ester group, which makes it a valuable compound for studying ester hydrolysis and related biochemical processes .
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
4-acetyloxy-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(9)12-5-4-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
DPVRQUKTCDXAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(C)(C)C(=O)O |
Origin of Product |
United States |
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